1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one
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Overview
Description
1-(10H-Phenothiazin-10-yl)-2-phenylpropan-1-one is a compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one typically involves the reaction of phenothiazine with appropriate reagents under controlled conditions. One common method involves the condensation of phenothiazine with benzaldehyde in the presence of a base, followed by oxidation to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenothiazine moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: It has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure and vibrant color.
Mechanism of Action
The mechanism of action of 1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one involves its interaction with various molecular targets. In biological systems, it is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways .
Comparison with Similar Compounds
1-(10H-phenothiazin-10-yl)-2-phenylpropan-1-one can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antihistamine and antiemetic.
Properties
Molecular Formula |
C21H17NOS |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-phenothiazin-10-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C21H17NOS/c1-15(16-9-3-2-4-10-16)21(23)22-17-11-5-7-13-19(17)24-20-14-8-6-12-18(20)22/h2-15H,1H3 |
InChI Key |
JSTQBEJYZPIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Origin of Product |
United States |
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